2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride
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Overview
Description
2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride is a chemical compound with a complex structure that includes diethylamino, oxoethyl, methyl, and sulfamoyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride typically involves the reaction of diethylamine with a suitable precursor, such as an oxoethyl chloride derivative. The reaction conditions often include the use of a solvent like dichloromethane and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates and to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfamoyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The oxoethyl group can be involved in oxidation-reduction reactions, leading to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the oxoethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can produce a sulfone .
Scientific Research Applications
2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride involves its interaction with nucleophiles and electrophiles in various chemical reactions. The sulfamoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of complex organic compounds and in biochemical assays to modify proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A similar compound with a dimethylamino group instead of a diethylamino group.
2-(Diethylamino)ethyl methacrylate: Another similar compound with a methacrylate group.
Uniqueness
2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions
Properties
CAS No. |
926189-86-8 |
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Molecular Formula |
C7H15ClN2O3S |
Molecular Weight |
242.72 g/mol |
IUPAC Name |
N-[2-(diethylamino)-2-oxoethyl]-N-methylsulfamoyl chloride |
InChI |
InChI=1S/C7H15ClN2O3S/c1-4-10(5-2)7(11)6-9(3)14(8,12)13/h4-6H2,1-3H3 |
InChI Key |
ILIJSUFNSQCLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN(C)S(=O)(=O)Cl |
Origin of Product |
United States |
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